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molecular formula C5H6ClN3 B3024583 6-Chloro-5-methylpyridazin-3-amine CAS No. 66346-87-0

6-Chloro-5-methylpyridazin-3-amine

Cat. No. B3024583
M. Wt: 143.57 g/mol
InChI Key: UWDLNRUFHRYMSE-UHFFFAOYSA-N
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Patent
US09133200B2

Procedure details

Ammonia (32% solution in water, 54 mL) was added to a solution of 3,6-dichloro-4-methylpyridazine (5.0 g, 30.67 mmol) in ethanol (25 mL) in a sealed tube. The resulting mixture was stirred at 100° C. for 70 hours, cooled down and the solvent was removed under reduced pressure. The residue was purified by flash chromatography (3:2 hexanes/ethyl acetate to 100% ethyl acetate) to yield the title compound (3.8 g, 57%) as a mixture of two isomers which was used in the next step without further purification.
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[NH3:1].[Cl:2][C:3]1[N:4]=[N:5][C:6](Cl)=[CH:7][C:8]=1[CH3:9]>C(O)C>[Cl:2][C:3]1[N:4]=[N:5][C:6]([NH2:1])=[CH:7][C:8]=1[CH3:9]

Inputs

Step One
Name
Quantity
54 mL
Type
reactant
Smiles
N
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1N=NC(=CC1C)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 100° C. for 70 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (3:2 hexanes/ethyl acetate to 100% ethyl acetate)

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
product
Smiles
ClC1=C(C=C(N=N1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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